molecular formula C16H14N2O3 B138932 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione CAS No. 106981-52-6

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Cat. No. B138932
M. Wt: 282.29 g/mol
InChI Key: CWFMBSOEQIOZAR-UHFFFAOYSA-N
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Description

The compound "2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure found in various pharmacologically active molecules. The presence of an ethoxy group and an amino group on the phenyl ring suggests potential for interaction with biological targets. The isoindoline-1,3-dione moiety is known to be a pharmacophore in drug-like molecules with a wide range of biological activities, including enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions or the reaction of specific precursors with isocyanates. For instance, the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate leads to the formation of fused 1,3,5-triazine-2,4-diones, which are structurally related to the target compound . Additionally, analogs of thiazolidine-2,4-dione have been synthesized by modifying the substitution pattern on the phenyl ring, which is relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using X-ray crystallography and DFT calculations. These studies help in understanding the geometric structure of the crystal and the theoretical compound, which is crucial for predicting the biological activity and interaction with biological targets .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo various chemical reactions, including cyclization and alkylation. The reactivity of such compounds is influenced by the nucleophilic character of certain nitrogen atoms and the presence of substituents on the phenyl ring . The cyclization reactions of related compounds, such as the synthesis of indeno-isoquinolinones, provide insights into the potential chemical transformations that the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the phenyl ring and the isoindoline-1,3-dione core. These properties are important for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of an ethoxy group may affect the lipophilicity of the compound, which in turn can influence its biological activity and potential as a drug candidate .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Isoindoline derivatives, including those similar to 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, have been synthesized and characterized, providing insights into their crystal and molecular structures. The study by Duru et al. (2018) on the crystal structure of a related isoindoline derivative demonstrates the non-planar nature of these molecules and their potential for forming hydrogen bonds, which is crucial for understanding their chemical behavior and applications in material science and molecular engineering (Duru, Evecen, Tanak, & Ağar, 2018).

Synthesis and Mesophase Characterization

The synthesis and characterization of isoindoline-based mesogenic Schiff bases by Dubey et al. (2018) illustrate the potential of these compounds in developing materials with specific liquid crystalline behaviors. This research underlines the importance of structural modification in altering the thermal and mesomorphic properties of the compounds, paving the way for their use in advanced material applications (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Evaluation as AChE Inhibitor

The evaluation of isoindoline-1,3-dione derivatives as AChE inhibitors for potential therapeutic applications in Alzheimer’s disease by Andrade-Jorge et al. (2018) represents a significant step in drug discovery. This study highlights the compound's ability to inhibit acetylcholinesterase, a key enzyme in the progression of Alzheimer's, showcasing the therapeutic potential of isoindoline derivatives (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).

Optoelectronic Applications

The design and synthesis of novel acridin-isoindoline-1,3-dione derivatives for optoelectronic applications by Mane et al. (2019) demonstrate the versatility of isoindoline derivatives. This research explores the photophysical and thermal properties of these compounds, contributing to the development of new materials for optoelectronic devices (Mane, Katagi, & Melavanki, 2019).

Green Synthesis Methods

Exploring green synthesis methods for isoindoline-1,3-dione derivatives, as discussed by Journal et al. (2019), marks an important advancement in sustainable chemistry. This study outlines an efficient synthesis technique using water extract of onion peel ash, showcasing the potential for eco-friendly approaches in chemical synthesis (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).

Future Directions

Isoindoline-1,3-dione derivatives, including “2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione”, show promise in the field of Alzheimer’s disease treatment . Future research could focus on optimizing these compounds to enhance their inhibitory activity and reduce potential side effects .

properties

IUPAC Name

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMBSOEQIOZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603906
Record name 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

CAS RN

106981-52-6
Record name 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 9.2 g (0.03 mole) of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3(2H)-dione and 12.8 g (0.23 mole) of iron powder in 50 ml of water was heated at 100° C. During a two hour period 35.1 g (0.58 mole) of glacial acetic acid was added to the hot reaction mixture. After complete addition the mixture was heated at reflux for four hours. The reaction mixture was cooled then made basic by the addition of potassium carbonate. The basic mixture was extracted with 500 ml of methylene chloride. The extract was filtered, and the filtrate extracted with 300 ml of 2N hydrochloric acid. The acidic extract was made basic with cold concentrated ammonium hydroxide. The basic solution was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated under the reduced pressure to produce 3.1 g of 3-ethoxy-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)aniline as a solid.
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